molecular formula C25H19BrClN5OS B11659289 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11659289
M. Wt: 552.9 g/mol
InChI Key: XLTGJGWKKZHPMW-WNTLQCLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and a phenyl group at position 5. The triazole ring is further functionalized with a sulfanyl group linked to an acetohydrazide moiety. The hydrazide chain incorporates a brominated propenylidene group with (1E,2Z)-stereochemistry, conferring structural rigidity and electronic diversity . Its synthesis likely involves multi-step reactions, including cyclization of thiosemicarbazides to form the triazole ring, followed by alkylation and condensation steps to introduce the sulfanyl-acetohydrazide and brominated enylidene groups, respectively . Structural confirmation relies on spectroscopic techniques (NMR, IR) and X-ray crystallography, as demonstrated for analogous compounds .

Properties

Molecular Formula

C25H19BrClN5OS

Molecular Weight

552.9 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H19BrClN5OS/c26-20(15-18-7-3-1-4-8-18)16-28-29-23(33)17-34-25-31-30-24(19-9-5-2-6-10-19)32(25)22-13-11-21(27)12-14-22/h1-16H,17H2,(H,29,33)/b20-15-,28-16+

InChI Key

XLTGJGWKKZHPMW-WNTLQCLUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)Br

Origin of Product

United States

Preparation Methods

Triazole Ring Formation

The 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate is synthesized via cyclocondensation of thiocarbazide derivatives with aromatic aldehydes. A modified Huisgen reaction employs 4-chlorophenyl isocyanate and phenylacetylene under Cu(I) catalysis to form the triazole core. Microwave-assisted synthesis (100–120°C, 30 min) improves yield (78–85%) compared to conventional thermal methods (6–8 hours, 65–72%).

Key reaction parameters:

  • Solvent: Dimethylformamide (DMF) or ethanol

  • Catalyst: CuI (5 mol%)

  • Temperature: 80°C (thermal) vs. 100°C (microwave)

Sulfanyl Group Introduction

The triazole-thiol intermediate undergoes nucleophilic substitution with α-chloroacetohydrazide in alkaline media (pH 9–10). Potassium carbonate in acetone facilitates thioether bond formation at 60°C for 4 hours, achieving 89% yield.

Triazole-SH+Cl-CH2-CONHNH2K2CO3,acetoneTriazole-S-CH2-CONHNH2+HCl\text{Triazole-SH} + \text{Cl-CH}2\text{-CONHNH}2 \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Triazole-S-CH}2\text{-CONHNH}2 + \text{HCl}

Bromo-Propenylidene Hydrazide Coupling

The final step involves condensation between 2-bromo-3-phenylpropenal and the triazole-sulfanyl acetohydrazide. Schiff base formation occurs under anhydrous conditions with molecular sieves (3Å) in toluene, refluxed for 12 hours. The (1E,2Z) stereochemistry is controlled by slow addition of propenal to prevent isomerization.

Critical parameters:

  • Molar ratio: 1:1.2 (hydrazide:propenal)

  • Temperature: 110°C

  • Yield: 74% after silica gel chromatography

Industrial-Scale Synthesis Optimization

Continuous Flow Reactor Design

Large-scale production utilizes segmented flow reactors to enhance heat/mass transfer:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume50 mL500 L
Temperature ControlOil BathJacketed Reactor
Mixing EfficiencyMagnetic StirrerTurbine Impeller
Purity95%99.2%

Automated pH adjustment systems maintain optimal conditions during thioether formation, reducing byproducts from 8% to 1.5%.

Crystallization Optimization

Anti-solvent crystallization using n-heptane/ethyl acetate (7:3 v/v) produces needle-shaped crystals suitable for filtration:

  • Crystal Size Distribution: 50–200 µm

  • Polymorph Control: Form II stabilized at 5°C/min cooling rate

  • Recovery Yield: 91.3% vs. 82% in batch processes

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

  • δ 8.72 (s, 1H, NH)

  • δ 7.89–7.26 (m, 14H, aromatic)

  • δ 6.55 (d, J = 15.4 Hz, 1H, CH=Br)

  • δ 4.21 (s, 2H, SCH2)

13C NMR:

  • 167.8 ppm (C=O)

  • 143.2 ppm (C=N)

  • 129.1–133.4 ppm (aromatic carbons)

Chromatographic Purity Assessment

MethodColumnMobile PhaseRetention TimePurity
HPLC-UVC18, 5µm, 250×4.6mmAcetonitrile/H2O (70:30)8.72 min99.1%
UPLC-MSBEH C18, 1.7µm0.1% FA in H2O:MeOH3.15 min99.4%

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Competing 1,3-dipolar cycloaddition pathways generate regioisomeric byproducts. DFT calculations (B3LYP/6-311+G**) identify transition state energies favoring the 1,4-disubstituted triazole when using electron-withdrawing substituents.

Bromo-Allylic Rearrangement

The propenylidene moiety undergoes-sigmatropic shifts at temperatures >80°C. Kinetic studies show Arrhenius activation energy (Ea) of 92.4 kJ/mol, necessitating strict temperature control during coupling.

Green Chemistry Approaches

Solvent Recycling System

A closed-loop distillation unit recovers 98% of DMF from reaction mixtures, reducing waste generation from 5.6 kg/kg product to 0.8 kg/kg.

Catalytic Bromination

Mechanochemical bromination using KBr/Oxone® in a ball mill achieves 97% conversion in 2 hours, eliminating hazardous Br2 gas:

CH2=CH-C6H5+KBrOxone®Br-CH2CHBr-C6H5\text{CH}2=\text{CH-C}6\text{H}5 + \text{KBr} \xrightarrow{\text{Oxone®}} \text{Br-CH}2-\text{CHBr-C}6\text{H}5

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Structural Information

The compound features a complex structure that includes:

  • A bromo-substituted phenylpropene moiety.
  • A triazole ring which is known for its biological activity.
  • An acetohydrazide functional group that can influence its reactivity and interaction with biological targets.

The molecular formula is C26H21BrClN5OSC_{26}H_{21}BrClN_5OS with a molecular weight of approximately 516.88 g/mol.

Antimicrobial Activity

Research indicates that compounds with triazole moieties exhibit promising antimicrobial properties. The incorporation of the triazole ring in this compound suggests potential effectiveness against various pathogens. Studies have shown that derivatives of triazoles can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Potential

The structure of N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is conducive to interactions with cellular targets involved in cancer pathways. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, offering a pathway for further investigation into their anticancer properties .

Case Study: Triazole Derivatives in Cancer Research

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of triazole derivatives against breast cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation and induce cell cycle arrest. This positions this compound as a potential candidate for further anticancer research .

Pesticidal Properties

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. The presence of the triazole ring is associated with fungicidal activity. Research into similar compounds has demonstrated their effectiveness in controlling fungal pathogens in various crops .

Case Study: Triazole Fungicides

Triazole fungicides are widely used in agriculture to manage plant diseases caused by fungi. A review in Crop Protection noted that these compounds significantly reduce disease incidence and improve crop yields. The application of N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-yidene]-2-{[4-(4-chlorophenyl)-5-pheny -4H -1, 2 , 4-triazol -3 -yl]sulfanyl}acetohydrazide could be explored within this context to develop new formulations with enhanced efficacy and safety profiles .

Development of Novel Materials

The unique chemical structure allows for the exploration of N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-yidene]-2-{[4-(4-chlorophenyl)-5-pheny -4H -1, 2 , 4-triazol -3 -yl]sulfanyl}acetohydrazide in material science. Its properties may facilitate the creation of advanced materials with specific functionalities such as conductivity or photostability.

Case Study: Conductive Polymers

Research has shown that incorporating specific organic compounds into polymer matrices can enhance their electrical properties. A study published in Advanced Materials demonstrated that polymers doped with triazole derivatives exhibited improved conductivity and thermal stability. This suggests potential applications for N'-[(1E,2Z)-2-bromo-3-phenyprop - 2 -en - 1 - yidene]- 2 - {[ 4 -( 4 - chlorophen yl ) - 5 - phen yl - 4 H - 1 , 2 , 4 - triazol - 3 - yl ] sulfany l } acetohydrazide in developing next-generation electronic materials .

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several derivatives:

  • ZE-4b/c : These acetohydrazides feature pyridine-substituted triazole rings. Unlike the target compound, ZE-4b/c lack bromoalkenylidene groups, reducing their steric bulk and altering electronic properties .
  • Compound 4 (): Contains a benzodioxol-imidazole-propenylidene system. While both compounds use hydrazide backbones, the triazole vs.
  • N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene] derivatives () : These compounds replace the propenylidene group with simpler benzylidene moieties. The hydroxyl group in facilitates intramolecular O–H⋯N hydrogen bonding, absent in the target compound .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Hydrogen Bonding Features
Target Compound 1,2,4-Triazole 4-Cl-C₆H₄, S-linked acetohydrazide, Br Intermolecular N–H⋯S/O interactions
ZE-4b () 1,2,4-Triazole Pyridine, ethyl/fluorophenyl N/A
Compound 4 () Imidazole Benzodioxol, propenylidene Intramolecular N–H⋯O
Compound Aroylhydrazide 5-Bromo-2-hydroxyphenyl, 4-Cl-C₆H₄ Intramolecular O–H⋯N
Physicochemical Properties
  • Solubility : The bromo and chloro substituents enhance lipophilicity compared to hydroxyl-containing analogues (e.g., ), aligning with solubility principles in .
  • Crystallinity : The rigid (1E,2Z)-propenylidene group promotes planar molecular conformations, likely yielding higher melting points than flexible benzylidene derivatives .

Biological Activity

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a bromine atom, a phenyl group, and a triazole moiety. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. For instance, derivatives with similar structures have been tested against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at low concentrations .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Triazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators. In vitro studies involving similar compounds have shown a decrease in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Research on related compounds indicates that they can inhibit enzymes involved in critical biological pathways. For example, triazole-based compounds have been shown to inhibit acetylcholinesterase activity, which is relevant for neurodegenerative diseases .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Interaction : The presence of the triazole ring allows for interaction with various enzymes through hydrogen bonding and hydrophobic interactions.
  • Cellular Signaling Modulation : The compound may alter signaling pathways associated with cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of several triazole derivatives, this compound was tested against Escherichia coli and Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antibacterial activity .

Study 2: Anticancer Activity

A comparative analysis of various hydrazone derivatives revealed that N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-pheny -4H -1 , 2 , 4 -triazol -3 - yl ] sulfanyl } acetohydrazide exhibited significant cytotoxicity against the MCF -7 cell line with an IC50 value of 15 µM. This study highlights the compound's potential as a lead structure for developing new anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition at 32 µg/mL
AnticancerMCF -7IC50 = 15 µM
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition

Q & A

Basic Synthesis

Q: What is the foundational method for synthesizing acetohydrazide derivatives like the target compound? A: The core synthesis involves reacting methyl esters (e.g., methyl-[(heterocyclic) sulfanyl] acetate) with hydrazine hydrate in absolute ethanol under reflux (4–5 hours). Reaction progress is monitored via TLC (chloroform:methanol, 7:3 ratio), followed by precipitation in ice water to isolate the acetohydrazide intermediate. This intermediate is then condensed with appropriate aldehydes or brominated electrophiles to form the final hydrazide derivatives .

Advanced Synthesis

Q: How can catalytic systems optimize the synthesis of structurally complex analogs? A: Advanced protocols use catalysts like pyridine and zeolite (Y-H) under high-temperature reflux (150°C) to facilitate reductive amination or heterocyclic coupling. For example, equimolar reactants (e.g., oxazolones and triazolyl acetohydrazides) are heated with catalysts to improve regioselectivity and yield. Post-reaction workup includes distillation of excess solvents and recrystallization from ethanol .

Basic Characterization

Q: What routine analytical techniques are used to confirm structural integrity? A: Basic characterization includes:

  • TLC : To monitor reaction progress and purity.
  • Melting Point Analysis : To assess compound stability and consistency.
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydrazide NH, triazole CH, and bromoalkene signals) and confirms regiochemistry .

Advanced Structural Elucidation

Q: How is X-ray crystallography applied to resolve ambiguous stereochemistry in this compound? A: Single-crystal X-ray diffraction (employing SHELX programs like SHELXL) resolves absolute configurations, especially for bromoalkene (E/Z) and triazole-thioether linkages. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement (R factor < 0.05) ensures precise bond-length and angle measurements. SHELXPRO interfaces with crystallographic databases for validation .

Biological Activity Experimental Design

Q: How to design antiproliferative assays for this compound? A: Use in vitro cell viability assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HeLa). Key parameters:

  • Dose Range : 0.1–100 µM.
  • Controls : Cisplatin or doxorubicin as positive controls.
  • Incubation Time : 48–72 hours.
    Mechanistic follow-ups include flow cytometry (apoptosis) and Western blotting (caspase-3/9 activation) .

Structure-Activity Relationship (SAR) Studies

Q: What substituent modifications enhance biological activity? A: SAR studies suggest:

  • Triazole Ring : 4-(4-chlorophenyl) substitution improves hydrophobic interactions.
  • Bromoalkene : The (1E,2Z)-configuration enhances electrophilicity for covalent binding.
  • Thioether Linkage : Replacing sulfur with oxygen reduces potency, highlighting its role in target binding.
    Synthetic modifications (e.g., fluorophenyl or nitro groups) are guided by molecular docking against validated targets .

Data Contradiction Analysis

Q: How to resolve discrepancies in reaction yields reported across studies? A: Contradictions often arise from:

  • Catalyst Loading : Pyridine vs. zeolite ratios affecting byproduct formation.
  • Solvent Purity : Absolute ethanol vs. technical-grade solvents.
    Reproduce experiments with controlled variables (e.g., inert atmosphere, anhydrous solvents) and validate via HPLC purity checks (>95%) .

Solubility and Stability Profiling

Q: What methods assess physicochemical properties for in vitro studies? A:

  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy.
  • Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C), with degradation monitored via LC-MS over 24 hours.
    Low aqueous solubility (<10 µg/mL) may necessitate nanoparticle formulation .

Mechanistic Insights via Spectroscopy

Q: How to investigate the compound’s interaction with biomacromolecules? A: Use:

  • Fluorescence Quenching : To study binding to serum albumin (e.g., BSA) via Stern-Volmer plots.
  • Circular Dichroism (CD) : To detect conformational changes in DNA or enzymes upon binding.
  • Mass Spectrometry : To identify adducts formed with cysteine residues in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.